Hydroxylamine-d3 deuteriochloride
Overview
Description
Hydroxylamine-d3 deuteriochloride is a deuterated compound with the chemical formula D2NOD·DCl. It is a stable isotope-labeled compound where the hydrogen atoms are replaced with deuterium, a heavier isotope of hydrogen. This compound is primarily used in scientific research for tracing and mechanistic studies due to its unique isotopic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxylamine-d3 deuteriochloride can be synthesized through the reaction of deuterated ammonia (ND3) with deuterated nitrous acid (DNO2). The reaction typically occurs under controlled conditions to ensure the complete deuteration of the product. The general reaction is as follows:
ND3+DNO2→D2NOD⋅DCl
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of deuterium gas (D2) to replace the hydrogen atoms in the precursor compounds. The process requires specialized equipment to handle deuterium and ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Hydroxylamine-d3 deuteriochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
Oxidation: Produces nitroso compounds (R-NO) or nitro compounds (R-NO2).
Reduction: Produces primary amines (R-NH2).
Substitution: Produces various substituted hydroxylamine derivatives depending on the reactants used.
Scientific Research Applications
Hydroxylamine-d3 deuteriochloride is widely used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used in mechanistic studies to trace reaction pathways and understand the kinetics of chemical reactions.
Biology: Employed in metabolic studies to track the incorporation of deuterium into biological molecules.
Medicine: Utilized in drug development to study the metabolism and pharmacokinetics of deuterated drugs.
Industry: Applied in the synthesis of deuterated compounds for use in various industrial processes.
Mechanism of Action
The mechanism by which hydroxylamine-d3 deuteriochloride exerts its effects is primarily through its ability to participate in chemical reactions while maintaining its isotopic label. The deuterium atoms provide a distinct mass difference that can be detected using mass spectrometry, allowing researchers to trace the compound through various reaction pathways. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.
Comparison with Similar Compounds
Hydroxylamine-d3 deuteriochloride can be compared with other deuterated compounds such as:
Hydroxylamine-d4 hydrochloride: Similar in structure but with an additional deuterium atom.
Dimethylamine-d7 deuteriochloride: Another deuterated amine with different applications.
Iodomethane-d3: A deuterated methyl halide used in different types of chemical reactions.
The uniqueness of this compound lies in its specific isotopic labeling, which makes it particularly useful for tracing studies and mechanistic investigations in various fields of research.
Properties
IUPAC Name |
(2H)chlorane;[(2H)hydroxy](2H2)amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClH.H3NO/c;1-2/h1H;2H,1H2/i;1D2,2D/hD | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDHULULXKLSOZ-MUONFQNCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N([2H])O[2H].[2H]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClH4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583579 | |
Record name | (~2~H_3_)Hydroxylamine--(~2~H)hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15588-23-5 | |
Record name | (~2~H_3_)Hydroxylamine--(~2~H)hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydroxylamine-d3 deuteriochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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